molecular formula C10H12N4 B13325918 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

Cat. No.: B13325918
M. Wt: 188.23 g/mol
InChI Key: IEZWBVUXKZJASU-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-bromoethylpyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and alternative solvents to enhance reaction efficiency and reduce environmental impact is also explored.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine and pyrazole rings.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds contain both pyridine and imidazole rings and are used in medicinal chemistry.

    Pyrrolopyrazines: These compounds have a similar pyrazole ring and are explored for their pharmacological properties.

Uniqueness

1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine is unique due to the combination of pyridine and pyrazole rings in its structure, which provides a versatile scaffold for the development of new molecules with diverse biological activities

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c11-9-7-13-14(8-9)6-4-10-3-1-2-5-12-10/h1-3,5,7-8H,4,6,11H2

InChI Key

IEZWBVUXKZJASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C=C(C=N2)N

Origin of Product

United States

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